Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , ]. It exhibits no agonist activity on its own but potentiates the effects of glutamate and other mGluR5 agonists [, , ]. CPPHA has been shown to increase N-methyl-D-aspartate (NMDA) receptor currents in hippocampal slices and potentiate mGluR5-mediated depolarization of rat subthalamic nucleus neurons []. Research suggests that CPPHA interacts with a novel allosteric site on mGluR5, distinct from the site targeted by negative allosteric modulators such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) [, , ].
Compound Description: N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) is a potent and efficacious positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It demonstrates improved selectivity for mGluR5 compared to CPPHA []. NCFP has been found to bind to the same allosteric site on mGluR5 as CPPHA, distinct from the MPEP binding site []. Notably, NCFP does not enhance responses involved in hippocampal synaptic plasticity (LTD/LTP), unlike other mGluR5 PAMs that act on the MPEP site []. This highlights potential stimulus bias among mGluR5 PAMs, where they may induce differential effects on specific mGluR5-mediated physiological responses.
Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) acts as a potent positive allosteric modulator (PAM) of mGluR5 []. Research has shown that VU-29 binds to the same allosteric site as MPEP, the classic negative allosteric modulator []. This suggests that VU-29's mechanism of action involves interacting with the MPEP binding site to enhance mGluR5 responses. Notably, VU-29 selectively potentiates mGluR5-mediated responses but not those mediated by mGluR1 in midbrain neurons [].
Relevance: While structurally distinct from methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate, VU-29 is mentioned in the context of research investigating mGluR5 PAMs and their interactions with different allosteric sites on the receptor []. This research highlights the diverse chemical scaffolds that can modulate mGluR5 activity through distinct binding sites and mechanisms, providing a broader understanding of allosteric modulation of mGluR5.
Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of mGluR5, interacting with the same allosteric site as the negative allosteric modulator MPEP []. Studies have indicated that CDPPB and its analogs exhibit binding affinities to the MPEP site that correlate with their potencies as mGluR5 PAMs []. This suggests that their ability to potentiate mGluR5 activity is reliant on their interaction with the MPEP binding site.
Relevance: Although structurally different from methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate, CDPPB is mentioned in the research alongside CPPHA, highlighting the existence of distinct chemical classes of mGluR5 PAMs that bind to different allosteric sites on the receptor []. Understanding the structure-activity relationships and binding site specificities of these different PAMs is crucial for developing targeted therapies that selectively modulate mGluR5 function.
Relevance: DFB is discussed in the research alongside CPPHA as a distinct chemical class of mGluR5 PAM []. While both compounds potentiate mGluR5 activity, they differ in their impact on downstream signaling pathways. This highlights the potential for developing allosteric modulators that selectively target specific aspects of mGluR5 signaling, opening possibilities for tailored therapies with fewer side effects.
Compound Description: (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) is a known PAM of mGluR1, a receptor closely related to mGluR5 []. It does not affect the activity of CPPHA at mGluR1 [].
Relevance: This compound is mentioned as a known PAM of mGluR1 in the context of demonstrating the specificity of CPPHA for mGluR5 over mGluR1 []. This comparison further reinforces the selectivity of CPPHA and its analogs, including methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate, as potential therapeutic targets for mGluR5-related disorders.
VU0001850 and VU0040237
Compound Description: VU0001850 and VU0040237 are novel benzamide scaffold mGluR5 PAMs identified through a functional high-throughput screen []. VU0001850 exhibits an EC50 of 1.3 μM and 106% Glumax, while VU0040237 shows an EC50 of 350 nM and 84% Glumax []. These compounds, like CPPHA, do not bind to the MPEP site based on radioligand binding studies [].
Relevance: VU0001850 and VU0040237 belong to a novel chemical class of mGluR5 PAMs distinct from both the MPEP site binders and CPPHA []. They demonstrate the potential for discovering diverse mGluR5 PAMs with varying pharmacological profiles and binding site specificities. Their identification further strengthens the understanding of allosteric modulation of mGluR5 and opens avenues for exploring their therapeutic potential alongside compounds like methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate.
VU0357121
Compound Description: VU0357121 is a potent mGluR5 PAM optimized from the benzamide scaffold with an EC50 of 33 nM and 92% Glumax []. Mutagenesis studies suggest that it binds to a yet uncharacterized allosteric site on mGluR5, distinct from both CPPHA and MPEP sites, but shares a functional interaction with the MPEP site [].
Relevance: VU0357121 exemplifies the successful optimization of a novel mGluR5 PAM scaffold and highlights the complexity of allosteric modulation of mGluR5 []. Its interaction with a unique allosteric site further emphasizes the diversity of mGluR5 PAMs and their mechanisms of action, providing valuable insights for developing selective and targeted therapeutics, including compounds like methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate, for mGluR5-related disorders.
VU0365396
Compound Description: VU0365396 is the first non-MPEP site neutral allosteric ligand identified within the benzamide scaffold []. Unlike PAMs, it does not directly enhance mGluR5 activity but can modulate the effects of other allosteric modulators.
Relevance: VU0365396 represents a unique type of mGluR5 allosteric modulator and demonstrates the potential for developing allosteric ligands with distinct pharmacological profiles []. Its identification further expands the toolkit for investigating and manipulating mGluR5 function and highlights the intricate interplay between different allosteric sites on the receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.